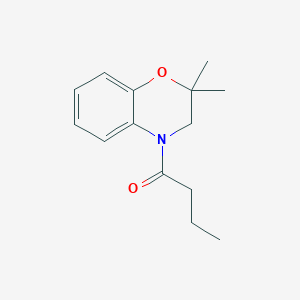
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, also known as DIMBOA, is a natural compound found in plants such as maize, wheat, and rice. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been studied extensively due to its potential applications in various fields such as agriculture, medicine, and biochemistry.
作用机制
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. It has been shown to activate various signaling pathways such as the MAPK pathway and the NF-κB pathway, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been shown to have various biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that help to protect plants against pathogens. It has also been shown to enhance the activity of various enzymes involved in plant defense mechanisms.
In animals, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
The advantages of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in lab experiments include its natural origin, its availability from plant sources, and its potential applications in various fields such as agriculture, medicine, and biochemistry. However, the limitations of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in lab experiments include its low solubility in water, its instability under certain conditions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one. These include:
1. Further studies on the mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in plants and animals.
2. Development of new methods for the synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one and its derivatives.
3. Investigation of the potential applications of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in the food and beverage industries as a natural preservative.
4. Exploration of the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in the treatment of various diseases such as arthritis, diabetes, and cancer.
5. Investigation of the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one in the development of new insecticides and herbicides.
Conclusion
In conclusion, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, or 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one, is a natural compound found in plants such as maize, wheat, and rice. It has potential applications in various fields such as agriculture, medicine, and biochemistry. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one can be achieved through various methods such as extraction from plant sources, chemical synthesis, and biotransformation. Extraction from plant sources involves the isolation of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one from maize, wheat, or rice using solvents such as methanol or ethanol. Chemical synthesis involves the use of organic chemistry techniques to create 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one from simple starting materials. Biotransformation involves the use of microorganisms such as fungi or bacteria to convert precursors into 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one.
科学研究应用
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been extensively studied for its potential applications in agriculture, medicine, and biochemistry. In agriculture, it has been shown to have antifungal, insecticidal, and herbicidal properties. It has also been shown to enhance plant growth and improve resistance to abiotic stress such as drought and salinity.
In medicine, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as arthritis, diabetes, and cancer.
In biochemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one has been studied for its role in plant defense mechanisms and its interaction with herbivores and pathogens. It has also been studied for its potential use as a natural preservative in food and beverage industries.
属性
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-7-13(16)15-10-14(2,3)17-12-9-6-5-8-11(12)15/h5-6,8-9H,4,7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZROSJIYOURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)







![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)